Cas no 32515-07-4 (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine)
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazol-5-amine,4-phenyl-1-(phenylmethyl)-
- 1-BENZYL-4-PHENYL-1H-1,2,3-TRIAZOL-5-AMINE
- 3-benzyl-5-phenyltriazol-4-amine
- 3-benzyl-5-phenyl-3H-[1,2,3]triazol-4-ylamine
- benzylphenyltriazolamine
- SCHEMBL12787321
- MFCD01109235
- CS-0363826
- H-33007
- DTXSID70356627
- FT-0681088
- 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, AldrichCPR
- MLS001179497
- Oprea1_700295
- 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-ylamine
- 32515-07-4
- CHEMBL1884131
- HMS2779L03
- SMR000475956
- AKOS002666307
- AE-646/12709033
- 3-benzyl-5-phenyl-1,2,3-triazol-4-amine
- 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
-
- MDL: MFCD01109235
- Inchi: 1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2
- InChI Key: JTJNNNCLXPPMNC-UHFFFAOYSA-N
- SMILES: N1(C(=C(C2C=CC=CC=2)N=N1)N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 250.12200
- Monoisotopic Mass: 250.121846
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7
- XLogP3: 2.6
Experimental Properties
- Density: 1.21
- Melting Point: 158
- Boiling Point: 479.2 °C at 760 mmHg
- Flash Point: 243.6 °C
- Refractive Index: 1.661
- PSA: 56.73000
- LogP: 3.15680
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117808-5g |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | 95% | 5g |
$466.52 | 2023-09-02 | |
| TRC | B031955-250mg |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | 250mg |
$ 220.00 | 2022-06-07 | ||
| TRC | B031955-500mg |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM517126-5g |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | 95% | 5g |
$431 | 2022-09-29 | |
| abcr | AB248620-500 mg |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, 95%; . |
32515-07-4 | 95% | 500mg |
€215.40 | 2023-04-27 | |
| abcr | AB248620-1 g |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, 95%; . |
32515-07-4 | 95% | 1g |
€315.00 | 2023-04-27 | |
| Key Organics Ltd | H-33007-1MG |
1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | H-33007-5MG |
1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | H-33007-10MG |
1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | H-33007-20MG |
1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine |
32515-07-4 | >95% | 20mg |
£76.00 | 2023-04-19 |
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine Suppliers
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
Introduction to 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS No. 32515-07-4)
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, also known by its CAS number 32515-07-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their unique chemical properties and biological activities. The triazole ring system is particularly noteworthy due to its stability and the ease with which it can be synthesized through click chemistry reactions.
The structure of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine consists of a benzyl group and a phenyl group attached to the triazole ring, with an amine functional group at the 5-position. This arrangement imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine in several therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar structures exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its neuroprotective properties, 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been investigated for its anti-inflammatory and anti-cancer activities. The compound's ability to interact with specific enzymes and receptors makes it a potential candidate for developing new therapeutic agents. A recent study in the European Journal of Medicinal Chemistry reported that triazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This finding suggests that 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine could be developed into an effective anti-inflammatory drug.
The anti-cancer potential of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has also been explored. Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. A study published in Cancer Letters showed that triazole derivatives can inhibit the growth of various cancer cell lines by disrupting the cell cycle and inducing programmed cell death. These findings open up new avenues for developing targeted cancer therapies using compounds like 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine.
The synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is well-documented in the literature and can be achieved through efficient and scalable methods. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This reaction allows for the formation of the triazole ring with high yields and excellent regioselectivity. The versatility of this synthetic route makes it suitable for large-scale production and optimization for industrial applications.
Beyond its therapeutic applications, 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amines have also found use in materials science and catalysis. The unique electronic properties of triazole compounds make them suitable for designing functional materials with specific optical and electronic characteristics. For example, triazole-based polymers have been used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent charge transport properties.
In conclusion, 1-Benzyl-4 phenyl 1H 1 2 3 triazol 5 amine (CAS No 32515 07 4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and catalysis. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents and functional materials. As research continues to uncover new insights into its properties and mechanisms of action, the future prospects for this compound look promising.
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